molecular formula C48H30N4O2 B14220354 2,2'-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile] CAS No. 522634-65-7

2,2'-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile]

Cat. No.: B14220354
CAS No.: 522634-65-7
M. Wt: 694.8 g/mol
InChI Key: KQBVBNGIHWWUJI-UHFFFAOYSA-N
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Description

2,2’-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzofuran core with diphenylamino and carbonitrile substituents, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile] typically involves multi-step organic reactions. One common method includes the formation of the benzofuran core followed by the introduction of diphenylamino and carbonitrile groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzofuran derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2,2’-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile] has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of biological systems and interactions.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2,2’-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical interactions, influencing biological and chemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(1,4-Phenylene)bis(1,3,6,2-dioxazaborocane)
  • 4,4′-[4,4′-(Perfluoropropane-2,2-diyl)bis(4,1-phenyleneoxy)]

Uniqueness

2,2’-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile] stands out due to its specific combination of functional groups and structural features. This uniqueness makes it particularly valuable in applications requiring precise chemical properties and interactions.

Properties

CAS No.

522634-65-7

Molecular Formula

C48H30N4O2

Molecular Weight

694.8 g/mol

IUPAC Name

2-[4-[3-cyano-6-(N-phenylanilino)-1-benzofuran-2-yl]phenyl]-6-(N-phenylanilino)-1-benzofuran-3-carbonitrile

InChI

InChI=1S/C48H30N4O2/c49-31-43-41-27-25-39(51(35-13-5-1-6-14-35)36-15-7-2-8-16-36)29-45(41)53-47(43)33-21-23-34(24-22-33)48-44(32-50)42-28-26-40(30-46(42)54-48)52(37-17-9-3-10-18-37)38-19-11-4-12-20-38/h1-30H

InChI Key

KQBVBNGIHWWUJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C(=C(O4)C5=CC=C(C=C5)C6=C(C7=C(O6)C=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9)C#N)C#N

Origin of Product

United States

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